![molecular formula C36H38N3NaO4S B8567433 1H-Indole-2-propanoic acid, 3-((1,1-dimethylethyl)thio)-1-((4-(6-methoxy-3-pyridinyl)phenyl)methyl)-alpha,alpha-dimethyl-5-(2-pyridinylmethoxy)-, sodium salt (1:1)](/img/structure/B8567433.png)
1H-Indole-2-propanoic acid, 3-((1,1-dimethylethyl)thio)-1-((4-(6-methoxy-3-pyridinyl)phenyl)methyl)-alpha,alpha-dimethyl-5-(2-pyridinylmethoxy)-, sodium salt (1:1)
Overview
Description
AM103 is a novel inhibitor of 5-lipoxygenase-activiting protein (FLAP) that has demonstrated potential to treat asthma and cardiovascular disease by preventing the synthesis of LT, which triggers inflammation. It is being developed by Amira.
properties
The exact mechanism of actions is not known, however, AM103 inhibits the 5-lipoxygenase-activiting protein (FLAP). This prevents the synthesis of LT, which normally triggers inflammation. | |
Molecular Formula |
C36H38N3NaO4S |
Molecular Weight |
631.8 g/mol |
IUPAC Name |
sodium;3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C36H39N3O4S.Na/c1-35(2,3)44-33-29-19-28(43-23-27-9-7-8-18-37-27)15-16-30(29)39(31(33)20-36(4,5)34(40)41)22-24-10-12-25(13-11-24)26-14-17-32(42-6)38-21-26;/h7-19,21H,20,22-23H2,1-6H3,(H,40,41);/q;+1/p-1 |
InChI Key |
NJJMCCVPHCNMPB-UHFFFAOYSA-M |
SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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